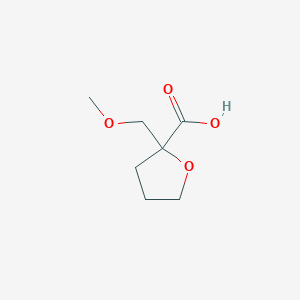

2-(Methoxymethyl)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Methoxymethyl)oxolane-2-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 160.17 . The compound is used for research purposes .

Synthesis Analysis

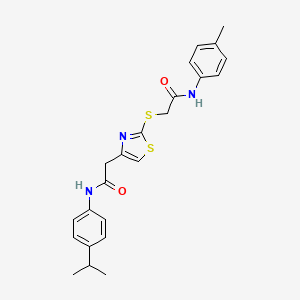

The synthesis of similar compounds, such as 2-oxazolines, has been reported in the literature . A method involving the triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides has been described. This reaction tolerates various functional groups and generates water as the only byproduct .Molecular Structure Analysis

The molecular structure of “2-(Methoxymethyl)oxolane-2-carboxylic acid” includes a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids, such as “2-(Methoxymethyl)oxolane-2-carboxylic acid”, can undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Furthermore, carboxylic acids can be converted to amides .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications

Asymmetric Synthesis of Amino Acid Derivatives

2-(Methoxymethyl)oxolane-2-carboxylic acid derivatives have been utilized in the asymmetric synthesis of amino acid derivatives. Jakubowska et al. (2015) demonstrated the use of cyclic sulfates as epoxide-like synthons in the stereoselective synthesis of spiro derivatives of glycine equivalents, leading to derivatives of 1-aminocyclopropane-1-carboxylic acid, a key component in many biologically active compounds (Jakubowska, Żuchowski, & Kulig, 2015).

Breakdown Product Formation in Aquatic Systems

Graham et al. (1999) studied the transformation of metolachlor and alachlor (compounds containing 2-(methoxymethyl)oxolane-2-carboxylic acid moieties) in aquatic systems. They monitored the formation patterns of breakdown products, contributing to understanding the environmental fate of these substances (Graham et al., 1999).

Crystallography of Derivatives

The synthesis and crystallographic study of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, involving 2-(methoxymethyl)oxolane-2-carboxylic acid derivatives, was reported by Kennedy et al. (1999). This study contributes to the broader understanding of the structural aspects of related compounds (Kennedy et al., 1999).

Unconventional Titania Photocatalysis

Manley et al. (2012) explored the use of titania photocatalysis for carbon-carbon bond-forming processes using carboxylic acid precursors. This included efficient alkylations with methoxymethyl radicals, showcasing a novel application in synthetic chemistry (Manley et al., 2012).

Synthesis of Conformationally Restricted Chiral GABA Analogues

Papaioannou et al. (1991) discussed the synthesis of epimeric 3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone, demonstrating the chemical versatility of 2-(methoxymethyl)oxolane-2-carboxylic acid in producing chiral compounds (Papaioannou et al., 1991).

Reactive Intermediates in Peptide Synthesis

Crisma et al. (1997) provided insight into the structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids, which are important in peptide synthesis. This study underscores the role of 2-(methoxymethyl)oxolane-2-carboxylic acid derivatives in advanced organic synthesis (Crisma et al., 1997).

Electrochemical Fluorination

Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives of oxolane-2-yl-carboxylic acid. This work contributes to the understanding of the reactivity of these compounds in electrochemical processes (Takashi, Tamura, & Sekiya, 2005).

Mechanism of Action

Mode of Action

Like other carboxylic acids, it may interact with biological targets through hydrogen bonding and electrostatic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxymethyl)oxolane-2-carboxylic acid are not well-studied. As a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion patterns remain to be investigated .

Safety and Hazards

properties

IUPAC Name |

2-(methoxymethyl)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQUMVNVQOBYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)oxolane-2-carboxylic acid | |

CAS RN |

1832579-71-1 |

Source

|

| Record name | 2-(methoxymethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)

![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)

![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)